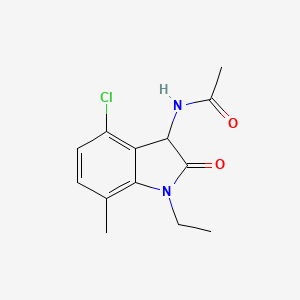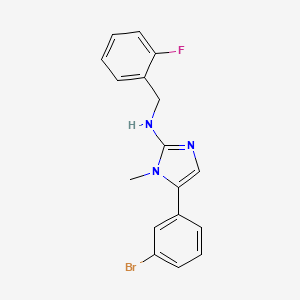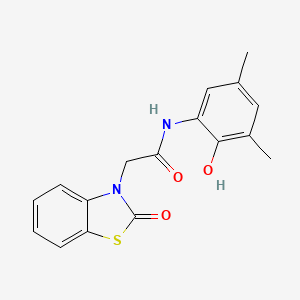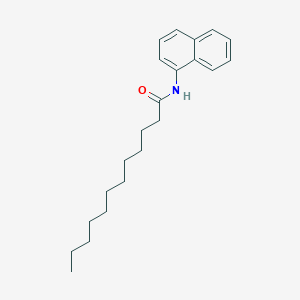![molecular formula C20H25N3O2 B11566757 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11566757.png)
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Isobutyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine: Lacks the isobutyl group.
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a carbonyl group instead of an imine group.
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-thione: Contains a sulfur atom instead of an imine group.
Uniqueness
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy and isobutyl groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C20H25N3O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)14-23-17-9-5-4-8-16(17)22(20(23)21)12-13-25-19-11-7-6-10-18(19)24-3/h4-11,15,21H,12-14H2,1-3H3 |
InChI-Schlüssel |
WCTJFUPQWBNXGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11566674.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11566678.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11566679.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566681.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)

![2-(Thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566695.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566703.png)

![O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11566717.png)

